(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
CAS No.: 1877329-24-2
Cat. No.: VC11653132
Molecular Formula: C14H25NO4S
Molecular Weight: 303.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1877329-24-2 |
|---|---|
| Molecular Formula | C14H25NO4S |
| Molecular Weight | 303.42 g/mol |
| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-2-methylazetidine |
| Standard InChI | InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t7-,10-;4-/m00/s1 |
| Standard InChI Key | KGZFOZKAGZDAAM-MQLZJFRZSA-N |
| Isomeric SMILES | C[C@H]1CCN1.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
| SMILES | CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
| Canonical SMILES | CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate comprises two distinct subunits:
-
Bicyclo[2.2.1]heptan-2-one Core: A norbornane derivative with 7,7-dimethyl and 2-oxo substituents, conferring stereochemical rigidity and lipophilicity. The (1R,4S) configuration ensures a specific spatial arrangement critical for chiral interactions .
-
(S)-2-Methylazetidine Methanesulfonate: A four-membered nitrogen-containing ring (azetidine) with an S-configured methyl group at the 2-position, esterified to a methanesulfonate group. This moiety introduces ring strain and polar sulfonic acid functionality.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₄S |
| Molecular Weight | 303.42 g/mol |
| CAS Number | 2241590-54-3 |
| Stereochemistry | (1R,4S) for bicycloheptane; (S) for azetidine |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
| Stability | Hydrolytically sensitive to acidic/basic conditions |
The compound’s stereochemistry is pivotal for its biological and chemical behavior, as the camphor-derived core enforces a rigid conformation, while the azetidine’s ring strain enhances reactivity .
Synthesis and Production Methods
Synthetic Routes
The synthesis typically involves multi-step strategies:
-
Core Formation: The bicyclo[2.2.1]heptan-2-one core is derived from camphor via oxidation and methylation .
-
Sulfonation: Methanesulfonation at the 1-position of the bicycloheptane using methanesulfonyl chloride under basic conditions.
-
Azetidine Coupling: The (S)-2-methylazetidine is introduced via nucleophilic substitution or esterification, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Key Reaction Conditions:
-
Sulfonation: Conducted in anhydrous dichloromethane with triethylamine as a base .
-
Coupling: Catalyzed by DMAP (4-dimethylaminopyridine) in THF at 0–25°C.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bicycloheptane synthesis | Camphor oxidation, methylation | 75% |
| 2 | Methanesulfonation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C | 82% |
| 3 | Azetidine coupling | (S)-2-Methylazetidine, DCC, DMAP | 68% |
Chemical Reactivity and Functional Transformations
The compound participates in diverse reactions due to its dual functional groups:
-
Sulfonate Ester Hydrolysis: Under acidic or basic conditions, the methanesulfonate group hydrolyzes to yield the corresponding sulfonic acid and azetidine alcohol.
-
Azetidine Ring-Opening: Nucleophiles (e.g., amines, thiols) attack the strained azetidine ring, enabling functionalization.
-
Ketone Reduction: The 2-oxo group in the bicycloheptane can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.
Table 3: Reaction Examples
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Hydrolysis | HCl (1M), reflux | Bicycloheptane sulfonic acid |
| Ring-opening | Benzylamine, EtOH | N-Benzyl-azetidine derivative |
| Ketone reduction | NaBH₄, MeOH | 2-Hydroxybicycloheptane sulfonate |
Comparative Analysis with Related Sulfonates
Table 4: Structural and Functional Comparisons
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomic screening.
-
Drug Delivery: Explore liposomal formulations to enhance bioavailability.
-
Asymmetric Catalysis: Utilize the chiral core for enantioselective synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume